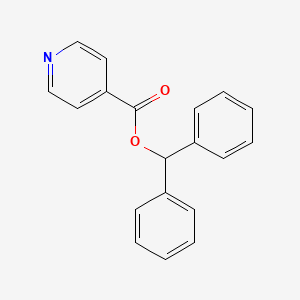

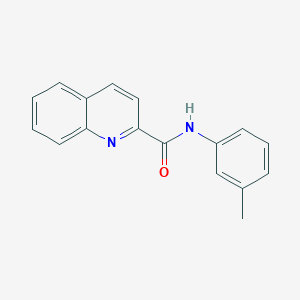

diphenylmethyl isonicotinate

Overview

Description

Chemical Reactions Analysis

While specific chemical reactions involving diphenylmethyl isonicotinate are not detailed in the available literature, isocyanates (which are related to isonicotinates) are known to react with water and other small molecules . They are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .Scientific Research Applications

Catalyst for Synthesis of Pyrano Derivatives

Pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles, a compound related to benzhydryl pyridine-4-carboxylate, has been used as a magnetic catalyst for the synthesis of pyrano [3,2-b]pyranone derivatives . This method is environmentally friendly, simple, and yields high results in a short reaction time .

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, a group of compounds that can be synthesized from benzhydryl pyridine-4-carboxylate, have been used for a wide range of biological targets . They have been used in drug design and discovery due to their simplicity, efficiency, and high selectivity .

Antileishmanial and Antimalarial Activities

Compounds bearing pyrazole, which can be synthesized from benzhydryl pyridine-4-carboxylate, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Now, let’s look at the applications of “diphenylmethyl isonicotinate”:

Thrips Pest Management

Methyl isonicotinate, a compound related to diphenylmethyl isonicotinate, is being investigated for a variety of uses in thrips pest management . It has been used as a lure in combination with colored sticky traps for enhanced monitoring of thrips in greenhouses .

Mass Trapping

Research indicates that methyl isonicotinate has the potential to be used for mass trapping of thrips .

Lure and Kill

Methyl isonicotinate can be used in a “lure and kill” strategy for managing thrips .

Lure and Infect

This compound can also be used in a “lure and infect” strategy, where pests are attracted and then infected with a biological control agent .

Behavioural Synergist with Insecticides

Methyl isonicotinate can act as a behavioural synergist in conjunction with insecticides, enhancing their effectiveness in controlling thrips .

Future Directions

While specific future directions for research on diphenylmethyl isonicotinate are not mentioned in the available literature, there is ongoing research into the properties and uses of related compounds. For example, methyl isonicotinate, a semiochemical used in thrips pest management, has been studied for its potential use in other thrips management strategies . Additionally, research into the protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, could potentially inform future research into related compounds like isonicotinates .

properties

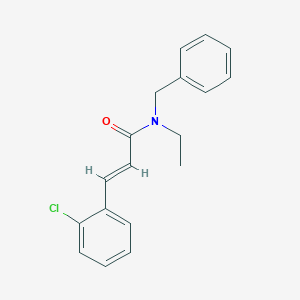

IUPAC Name |

benzhydryl pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2/c21-19(17-11-13-20-14-12-17)22-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXAFJGSEQQQGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358382 | |

| Record name | 4-Pyridinecarboxylic acid, diphenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyridinecarboxylic acid, diphenylmethyl ester | |

CAS RN |

112981-39-2 | |

| Record name | 4-Pyridinecarboxylic acid, diphenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5855017.png)

![3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5855026.png)

![2-isopropyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5855034.png)

![3-amino-2-benzyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5855056.png)

![2-({2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1H-benzimidazole](/img/structure/B5855123.png)